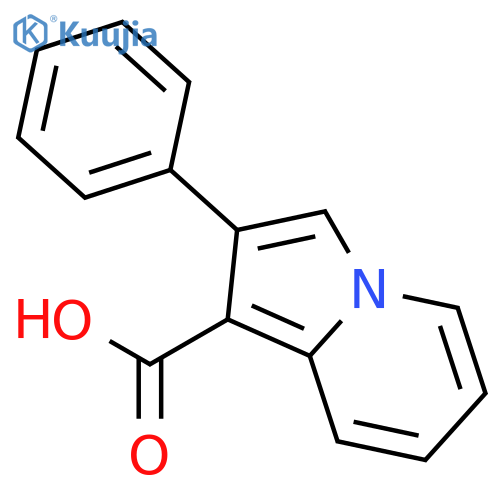Cas no 832735-87-2 (1-Indolizinecarboxylic acid, 2-phenyl-)

832735-87-2 structure
商品名:1-Indolizinecarboxylic acid, 2-phenyl-
CAS番号:832735-87-2
MF:C15H11NO2
メガワット:237.253343820572
MDL:MFCD05170243
CID:673856
PubChem ID:3587903
1-Indolizinecarboxylic acid, 2-phenyl- 化学的及び物理的性質
名前と識別子
-
- 1-Indolizinecarboxylic acid, 2-phenyl-
- 2-phenylindolizine-1-carboxylic acid
- 2-PHENYL-INDOLIZINE-1-CARBOXYLIC ACID
- DTXSID20393921
- 832735-87-2
- 2-phenyl-indolizinecarboxylic
- WS-01245
- D86298
-
- MDL: MFCD05170243
- インチ: InChI=1S/C15H11NO2/c17-15(18)14-12(11-6-2-1-3-7-11)10-16-9-5-4-8-13(14)16/h1-10H,(H,17,18)
- InChIKey: PWIPFORPXLATRU-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CN3C=CC=CC3=C2C(=O)O
計算された属性
- せいみつぶんしりょう: 237.078978594g/mol
- どういたいしつりょう: 237.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 41.7Ų
1-Indolizinecarboxylic acid, 2-phenyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1014506-250mg |
1-Indolizinecarboxylic acid, 2-phenyl- |
832735-87-2 | 95% | 250mg |
$480 | 2023-09-02 | |
| eNovation Chemicals LLC | Y1014506-5g |
1-Indolizinecarboxylic acid, 2-phenyl- |
832735-87-2 | 95% | 5g |
$2575 | 2023-09-02 | |
| A2B Chem LLC | AC40760-10mg |
2-Phenylindolizine-1-carboxylic acid |
832735-87-2 | 10mg |
$135.00 | 2024-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1822111-1g |
2-Phenyl-indolizine-1-carboxylic acid |
832735-87-2 | 97% | 1g |
¥13758.00 | 2024-07-28 | |
| A2B Chem LLC | AC40760-3mg |
2-Phenylindolizine-1-carboxylic acid |
832735-87-2 | 3mg |
$105.00 | 2024-04-19 | ||
| eNovation Chemicals LLC | Y1014506-100mg |
1-Indolizinecarboxylic acid, 2-phenyl- |
832735-87-2 | 95% | 100mg |
$305 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1822111-100mg |
2-Phenyl-indolizine-1-carboxylic acid |
832735-87-2 | 97% | 100mg |
¥2246.00 | 2024-07-28 | |
| A2B Chem LLC | AC40760-2mg |
2-Phenylindolizine-1-carboxylic acid |
832735-87-2 | 2mg |
$86.00 | 2024-04-19 | ||
| A2B Chem LLC | AC40760-5mg |
2-Phenylindolizine-1-carboxylic acid |
832735-87-2 | 5mg |
$118.00 | 2024-04-19 | ||
| eNovation Chemicals LLC | Y1014506-1g |
1-Indolizinecarboxylic acid, 2-phenyl- |
832735-87-2 | 95% | 1g |
$890 | 2023-09-02 |
1-Indolizinecarboxylic acid, 2-phenyl- 関連文献
-
1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
832735-87-2 (1-Indolizinecarboxylic acid, 2-phenyl-) 関連製品
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
